![molecular formula C6H4Br3N B3197128 2,3-Dibromo-5-(bromomethyl)pyridine CAS No. 1003859-12-8](/img/structure/B3197128.png)
2,3-Dibromo-5-(bromomethyl)pyridine
Overview
Description
2,3-Dibromo-5-(bromomethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a halogenated pyridine derivative that has been synthesized through various methods. In
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-(bromomethyl)pyridine is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to disrupt the bacterial cell membrane. Its anti-inflammatory and anticancer properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and the proliferation of cancer cells.
Biochemical and Physiological Effects:
2,3-Dibromo-5-(bromomethyl)pyridine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,3-Dibromo-5-(bromomethyl)pyridine in lab experiments is its ability to selectively target bacterial cells and cancer cells. This makes it a promising candidate for the development of new antimicrobial and anticancer agents. However, one of the limitations of using this compound is its potential toxicity to human cells. Further studies are needed to determine the safe and effective dosage of this compound.
Future Directions
There are several future directions for the research on 2,3-Dibromo-5-(bromomethyl)pyridine. One of the directions is the development of new antimicrobial and anticancer agents based on this compound. Another direction is the investigation of its potential use in the detection of metal ions. Further studies are also needed to determine the mechanism of action and the safe and effective dosage of this compound.
Conclusion:
In conclusion, 2,3-Dibromo-5-(bromomethyl)pyridine is a halogenated pyridine derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its antimicrobial, anti-inflammatory, and anticancer properties make it a promising candidate for the development of new drugs. However, further studies are needed to determine its mechanism of action and the safe and effective dosage of this compound.
Scientific Research Applications
2,3-Dibromo-5-(bromomethyl)pyridine has been extensively studied for its potential applications in various scientific fields. It has been found to possess antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2,3-dibromo-5-(bromomethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVWGDBHWSPNMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294189 | |
Record name | 2,3-Dibromo-5-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1003859-12-8 | |
Record name | 2,3-Dibromo-5-(bromomethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003859-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-5-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401294189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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